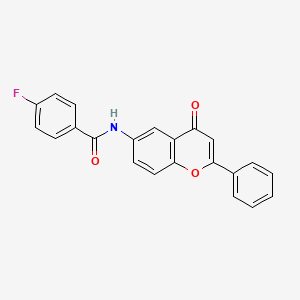

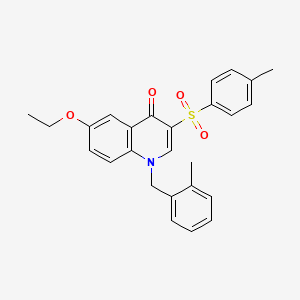

4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C22H14FNO3 . It has an average mass of 359.350 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a chromen-6-yl group, a phenyl group, and a fluorobenzamide group .Aplicaciones Científicas De Investigación

Anticholinesterase Activity :A study demonstrated the synthesis of coumarin-3-carboxamides bearing tryptamine moiety, where compounds including 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibited significant activity against acetylcholinesterase (AChE). This indicates potential applications in treating conditions like Alzheimer's disease, where AChE activity is a key factor (Ghanei-Nasab et al., 2016).

Spectroscopic Characteristics and Biological Activity :Research involving theoretical investigations of pharmaceutically active pyrone derivatives, including this compound, focused on their molecular geometries, vibrational spectra, and electronic properties. These studies contribute to understanding the chemical reactivity and intermolecular interactions of such compounds, aiding in the determination of their biological activities (Al-Otaibi et al., 2021).

Soybean 15-LOX Inhibitory Activity :Novel derivatives of chromenone, including this compound, were synthesized and evaluated for their soybean 15-lipoxygenase (15-LOX) inhibitory activity. This research highlights potential applications in regulating inflammatory processes and treating related diseases (Kaviani et al., 2017).

Antimicrobial Activity :Studies on fluorobenzamides containing thiazole and thiazolidine, including this compound, demonstrated promising antimicrobial analogs. These compounds were effective against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).

Photophysical and Density Functional Studies :Research on the interaction of a flavone derivative with halides involved the study of a fluorescent molecular system similar to this compound. This work contributed to the development of selective fluoride ion sensors in micromolar concentrations (Sarkar & Samanta, 2007).

Antitumor and Anti-HIV-1 Activities :Research on fluorine substituted 1,2,4-triazinones, including derivatives related to this compound, revealed significant anti-HIV and anticancer activities. These findings suggest potential therapeutic applications in treating HIV-1 and certain cancers (Makki et al., 2014).

Propiedades

IUPAC Name |

4-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTVZEHZLFRAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)

![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)

![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)

![1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione](/img/structure/B2816106.png)

![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)

![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)